RU(Oac)2[(R)-tolbinap]
Overview
Description
Preparation Methods
RU(Oac)2[®-tolbinap] can be synthesized through various methods. One common synthetic route involves the reaction of ruthenium(II) acetate with ®-tolbinap ligand under inert conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
RU(Oac)2[®-tolbinap] undergoes several types of chemical reactions, primarily focusing on asymmetric hydrogenation. It is known for catalyzing the hydrogenation of olefins, ketones, and imines with high enantioselectivity . Common reagents used in these reactions include hydrogen gas and various organic solvents such as methanol, ethanol, and isopropanol . The major products formed from these reactions are optically active compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
RU(Oac)2[®-tolbinap] has a wide range of scientific research applications. In chemistry, it is extensively used as a catalyst in asymmetric hydrogenation reactions to produce enantiomerically pure compounds . In biology and medicine, it plays a crucial role in the synthesis of chiral drugs and active pharmaceutical ingredients . The compound is also utilized in the industrial production of fine chemicals, agrochemicals, and fragrances due to its high efficiency and selectivity .
Mechanism of Action
The mechanism by which RU(Oac)2[®-tolbinap] exerts its catalytic effects involves the coordination of the ruthenium center with the ®-tolbinap ligand, forming a stable complex. This complex facilitates the transfer of hydrogen atoms to the substrate, resulting in the reduction of the target molecule . The molecular targets and pathways involved in this process include the activation of hydrogen gas and the formation of a ruthenium-hydride intermediate, which then interacts with the substrate to achieve the desired transformation .
Comparison with Similar Compounds
RU(Oac)2[®-tolbinap] is often compared with other similar ruthenium-based catalysts such as RU(Oac)2[®-binap] and RU(Oac)2[®-segphos]. While all these compounds are effective in asymmetric hydrogenation, RU(Oac)2[®-tolbinap] is unique due to its higher enantioselectivity and broader substrate scope . Similar compounds include:
- RU(Oac)2[®-binap]
- RU(Oac)2[®-segphos]
- RU(Oac)2[®-dm-segphos]
- RU(Oac)2[®-dtbm-segphos]
These compounds share similar structural features but differ in their ligand environment, which influences their catalytic performance and selectivity .
Properties
IUPAC Name |
acetic acid;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;ruthenium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4); | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXESSJMVRGFBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)O.CC(=O)O.[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48O4P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106681-15-6 | |
Record name | (S)-Ru(OAc)2(T-BINAP) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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